molecular formula C6H15NOS B15323232 1-(Ethylthio)-3-(methylamino)propan-2-ol

1-(Ethylthio)-3-(methylamino)propan-2-ol

Cat. No.: B15323232
M. Wt: 149.26 g/mol
InChI Key: FPGFDIOGLHRGHU-UHFFFAOYSA-N
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Description

1-(Ethylthio)-3-(methylamino)propan-2-ol is an organic compound with the molecular formula C6H15NOS It is a derivative of propanol, featuring both an ethylthio group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylthio)-3-(methylamino)propan-2-ol typically involves the reaction of 3-chloropropan-1-ol with ethylthiolate, followed by the introduction of a methylamino group. The reaction conditions often require a base such as sodium hydroxide to facilitate the substitution reactions. The process can be summarized as follows:

    Step 1: 3-chloropropan-1-ol reacts with sodium ethylthiolate to form 1-(ethylthio)propan-3-ol.

    Step 2: The intermediate product is then reacted with methylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylthio)-3-(methylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethylthio group, yielding simpler amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simplified amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Ethylthio)-3-(methylamino)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Ethylthio)-3-(methylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group can form covalent bonds with active sites, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylthio)-3-(methylamino)propan-2-ol
  • 1-(Ethylthio)-2-(methylamino)ethanol
  • 1-(Ethylthio)-3-(ethylamino)propan-2-ol

Uniqueness

1-(Ethylthio)-3-(methylamino)propan-2-ol is unique due to the presence of both an ethylthio and a methylamino group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H15NOS

Molecular Weight

149.26 g/mol

IUPAC Name

1-ethylsulfanyl-3-(methylamino)propan-2-ol

InChI

InChI=1S/C6H15NOS/c1-3-9-5-6(8)4-7-2/h6-8H,3-5H2,1-2H3

InChI Key

FPGFDIOGLHRGHU-UHFFFAOYSA-N

Canonical SMILES

CCSCC(CNC)O

Origin of Product

United States

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